molecular formula C5H2ClI2N B1424902 5-Chloro-2,3-diiodopyridine CAS No. 1261365-71-2

5-Chloro-2,3-diiodopyridine

Cat. No.: B1424902
CAS No.: 1261365-71-2
M. Wt: 365.34 g/mol
InChI Key: KHLVOIBFCQEXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Chloro-2,3-diiodopyridine typically involves halogenation reactions. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to diazotization followed by a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine, which is then iodinated to obtain this compound .

Chemical Reactions Analysis

5-Chloro-2,3-diiodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium iodide and potassium fluoride.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.

    Coupling Reactions: It can also undergo coupling reactions with organometallic reagents to form more complex molecules.

Scientific Research Applications

5-Chloro-2,3-diiodopyridine has diverse applications in scientific research:

Comparison with Similar Compounds

5-Chloro-2,3-diiodopyridine can be compared with other halogenated pyridines such as:

  • 2-Chloro-3-iodopyridine
  • 2,5-Dichloro-3-iodopyridine
  • 5-Chloro-2,3-dimethoxypyridine
  • 5-Chloro-3-iodo-2-methoxypyridine

These compounds share similar structural features but differ in their halogenation patterns and substituents, which can influence their reactivity and applications .

Properties

IUPAC Name

5-chloro-2,3-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLVOIBFCQEXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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